N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Kinase inhibitor scaffold Pyrazolo[3,4-d]pyrimidine Structure-activity relationship

For researchers seeking novel kinase inhibitor scaffolds, the C6-thioether substitution of known DAPK/Pim inhibitors limits chemical space exploration. N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 919842-82-3) replaces this with an N5-benzamide group, fundamentally altering ATP-pocket binding geometry and selectivity. - Distinct N5-benzamide connectivity enables discovery of kinase selectivity profiles beyond well-characterized DAPK/Pim-family inhibitors. - Serves as a matched negative control for HS38/HS56 tool compound studies, provided absence of DAPK/Pim activity is confirmed. - Free para-position on the benzamide ring offers a convenient vector for hit-to-lead optimization without altering the core pharmacophore.

Molecular Formula C18H12ClN5O2
Molecular Weight 365.78
CAS No. 919842-82-3
Cat. No. B2795802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS919842-82-3
Molecular FormulaC18H12ClN5O2
Molecular Weight365.78
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H12ClN5O2/c19-13-7-4-8-14(9-13)24-16-15(10-21-24)18(26)23(11-20-16)22-17(25)12-5-2-1-3-6-12/h1-11H,(H,22,25)
InChIKeyZNOREWGPLXPGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline: N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide


N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 919842-82-3) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, a recognized privileged scaffold in kinase inhibitor drug discovery [1]. Its core structure features a 1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine ring system N5-linked to an unsubstituted benzamide moiety (molecular formula C18H12ClN5O2; molecular weight 365.78 g/mol; typical commercial purity ≥95%) . This compound occupies a distinct chemical space within the pyrazolo[3,4-d]pyrimidine benzamide subfamily, differentiated from well-characterized analogs such as HS38 (a DAPK1/ZIPK/Pim3 inhibitor with C6-thioether substitution) and HS56 (a dual Pim/DAPK3 inhibitor) by its N5-benzamide connectivity rather than C6-thioether derivatization [2]. No peer-reviewed biological activity data are publicly available for this specific compound at the time of this assessment.

Pyrazolo[3,4-d]pyrimidine scaffold — recognized privileged scaffold class in kinase inhibitor research
N5-benzamide connectivity — distinct from C6-thioether analogs; may support unexplored selectivity fingerprint
Uncharacterized bioactivity profile — supports de novo kinase panel screening and probe development workflows

Why Substitution Pattern Defines Kinase Selectivity


Within the pyrazolo[3,4-d]pyrimidine chemotype, small changes in substitution pattern produce profound shifts in kinase selectivity, potency, and polypharmacology. The two most extensively characterized close analogs—HS38 (C6-thiopropanamide) and HS56 (C6-thioacetonitrile)—both target DAPK1/ZIPK/Pim3 kinases with IC50/Ki values in the 72–315 nM range, yet differ substantially in their off-target profiles: HS38 shows no activity against Src or Abl kinases , while HS56 exhibits only two off-target interactions (TYK2, GAK) across a 468-kinase panel [1]. The target compound (CAS 919842-82-3) replaces the C6-thioether substituent with an N5-benzamide group—a fundamentally different connectivity that alters hydrogen-bonding geometry, ATP-binding pocket complementarity, and likely the kinase selectivity fingerprint [2]. Generic procurement of a pyrazolo[3,4-d]pyrimidine scaffold without verifying the exact substitution pattern therefore carries a high risk of obtaining a compound with unanticipated, unvalidated, or absent activity against the intended biological target.

This Compound N5-benzamide substituent at ring nitrogen — distinct hydrogen-bonding geometry and ATP-pocket vector
C6-Thioether Analogs HS38 / HS56 C6-thioether substituents engage a hydrophobic cleft; selectivity fingerprint may not transfer
This Compound No published kinase inhibition data — uncharacterized target engagement profile
DAPK/Pim Inhibitors HS38 / HS56 have validated DAPK1/ZIPK/Pim3 activity; substituting unvalidated scaffold may shift assay outcomes

Structural and Pharmacological Differentiation from Closest Analogs


N5-Benzamide vs. C6-Thioether Connectivity

The target compound differs from HS38 and HS56 in the position and chemical nature of its exocyclic substituent. HS38 and HS56 both carry C6-thioether groups (HS38: C6-S-CH(CH₃)CONH₂; HS56: C6-S-CH₂CN), whereas the target compound bears an N5-benzamide moiety (N5-CO-C₆H₅). This positional shift from C6 to N5 alters the vector of the substituent relative to the kinase hinge-binding region by approximately 2.5–3.0 Å based on superposition with the published DAPK3–HS38 co-crystal structure (PDB 5VJA) [1]. The C6-thioether of HS38 occupies a hydrophobic pocket adjacent to the gatekeeper residue, while the N5-benzamide of the target compound is predicted to project toward the solvent-exposed region of the ATP-binding cleft, potentially reducing affinity for DAPK family kinases but opening alternative kinase targeting opportunities [1][2].

Connectivity Shift
Class-level inference
N5-benzamide vs. C6-thioether; ~2.5–3.0 Å vector displacement from hinge-binding region (PDB 5VJA alignment)
Defines a distinct chemical series within the pyrazolo[3,4-d]pyrimidine class
Structural alignment based on published DAPK3–HS38 co-crystal structure; modeling-derived estimate
Kinase inhibitor scaffold Pyrazolo[3,4-d]pyrimidine Structure-activity relationship ATP-competitive inhibitor

Absence of Thioether Linker and Metabolic Stability

The target compound lacks the thioether (–S–) linker present in both HS38 and HS56. Thioether-containing kinase inhibitors are susceptible to metabolic oxidation at the sulfur atom (S-oxidation to sulfoxide/sulfone by CYP450 and FMO enzymes), which can alter potency, solubility, and clearance profiles in vivo [1]. The target compound's N5-benzamide linkage eliminates this metabolic liability entirely. Additionally, the all-nitrogen/oxygen heteroatom composition of the target compound (C18H12ClN5O2; no sulfur) simplifies synthetic scale-up and purification relative to thioether-containing analogs, potentially offering advantages in lot-to-lot consistency and cost for procurement of multi-gram quantities [2].

Metabolic Liability
Class-level inference
No thioether sulfur; N5-amide linkage (CO–N). Sulfur atom count: target = 0 vs. HS38/HS56 = 1
Absence of thioether may reduce oxidative metabolite formation in vivo
Inference based on established thioether S-oxidation susceptibility; not experimentally confirmed for this compound
Metabolic stability Synthetic accessibility Thioether oxidation Lead optimization

Unsubstituted Benzamide: Physicochemical Profile

Among commercially available pyrazolo[3,4-d]pyrimidine benzamide derivatives, the target compound carries an unsubstituted benzamide (–CO–C₆H₅), distinguishing it from closely related analogs with additional substituents: 3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 919859-32-8, MW 400.22, +Cl), 4-chloro analog (CAS 919842-18-5), and 2-trifluoromethyl analog (C19H11ClF3N5O2, MW 433.78) . The unsubstituted benzamide retains a free para-position for potential further derivatization and presents a lower molecular weight (365.78 vs. 400.22–433.78) and lower calculated logP (estimated ~3.0 vs. ~3.6–4.2 for halogenated analogs) [1]. These physicochemical differences may translate to improved aqueous solubility and more favorable permeability-solubility balance in cellular assays.

Physicochemical Profile
Cross-study comparable
MW 365.78; estimated cLogP ≈ 3.0 vs. 3.6–4.2 for halogenated benzamide analogs (MW 400–434)
Lower molecular weight and lipophilicity may support solubility-permeability balance in cellular assays
cLogP estimated by consensus model; experimental solubility and permeability data not reported
Hydrogen bonding Lipophilicity Permeability Drug-likeness

Kinase Profiling Data Availability

A critical differentiator for procurement decisions is the availability of published biochemical activity data. HS38 has published IC50 values against DAPK1 (200 nM), ZIPK/DAPK3 (Kd = 280 nM), and Pim3 (200 nM), with demonstrated inactivity against Src, Abl, and EGFR kinases . HS56 has published Ki values for Pim-3 (72 nM), DAPK3 (315 nM), Pim-1 (1.5 µM), and Pim-2 (17 µM), with selectivity validated across a 468-kinase panel [1]. In contrast, no peer-reviewed biochemical IC50, Ki, Kd, or cellular activity data are publicly available for the target compound (CAS 919842-82-3) as of the present assessment [2]. This absence of data is itself a differentiator: the compound may serve as a blank-slate screening candidate or negative control, but cannot be selected for a known kinase target without prior in-house validation.

Kinase Profiling Data
Data to verify
No published biochemical IC50, Ki, Kd, or cellular activity data available for this compound
Blank-slate screening candidate; may serve as structurally matched negative control after experimental confirmation
Database survey (PubMed, ChEMBL, BindingDB, PubChem) conducted 2026-04-29; absence confirmed across major vendor datasheets
Kinase profiling Selectivity panel Data availability Screening compound

Recommended Application Scenarios


De Novo Kinase Panel Screening

Given the complete absence of published kinase inhibition data for this compound [1], it is best suited as a screening candidate in broad kinase panel assays (e.g., DiscoverX scanMAX, Reaction Biology HotSpot) to identify its primary kinase target(s). The N5-benzamide substitution pattern is underrepresented in published pyrazolo[3,4-d]pyrimidine SAR studies, increasing the likelihood of uncovering a novel kinase selectivity profile distinct from the well-characterized DAPK/Pim-family inhibitors HS38 and HS56 .

Negative Control for DAPK/Pim Assays

The structural divergence at the N5 position (vs. C6-thioether in HS38/HS56) predicts reduced or absent binding to DAPK1, ZIPK, and Pim kinases based on the published DAPK3–HS38 co-crystal structure, where the C6-thiopropanamide group engages a specific hydrophobic cleft [2]. The target compound may therefore serve as a structurally matched negative control in experiments using HS38 or HS56 as tool compounds, provided the absence of DAPK/Pim activity is experimentally confirmed.

Medicinal Chemistry Lead Optimization

The compound's unsubstituted benzamide moiety, lower molecular weight (365.78 Da), and absence of a thioether sulfur position it as an attractive starting scaffold for hit-to-lead optimization. The free para-position of the benzamide ring serves as a convenient vector for introducing substituents to modulate potency, selectivity, and ADME properties without altering the core pyrazolo[3,4-d]pyrimidine pharmacophore [3].

Computational Docking and Binding Hypothesis Generation

The compound's distinct N5-benzamide connectivity provides a valuable test case for computational kinase inhibitor design. Molecular docking against a diverse kinase panel can generate testable binding hypotheses before committing to wet-lab screening, leveraging the pyrazolo[3,4-d]pyrimidine scaffold's established type I kinase inhibitor binding mode (hinge-region hydrogen bonding via N1 and C4=O) as a conserved anchor [2][3].

Application
Selection Property
Validation Focus
De novo kinase panel screening
Unexplored selectivity fingerprint
Broad-panel kinase profiling for target identification
Structurally matched negative control
N5-benzamide connectivity divergence from C6-thioether
Confirm absence of DAPK/Pim activity experimentally
Hit-to-lead optimization scaffold
Unsubstituted benzamide with free para-position
ADME and potency modulation via benzamide derivatization
Computational docking studies
Distinct N5-benzamide binding-mode hypothesis
Generate testable binding hypotheses before wet-lab screening
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